molecular formula C18H12ClF3N2O2 B11489235 Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-6,7-difluoroquinoline-3-carboxylate

Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-6,7-difluoroquinoline-3-carboxylate

Cat. No.: B11489235
M. Wt: 380.7 g/mol
InChI Key: YJBSLENALJKMOH-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-6,7-difluoroquinoline-3-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its complex structure, which includes a quinoline core substituted with chloro, fluoro, and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-6,7-difluoroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl 6,7-difluoroquinoline-3-carboxylate under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-6,7-difluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-6,7-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, thereby modulating biological pathways involved in disease progression . The exact molecular targets and pathways can vary depending on the specific application and disease context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

Uniqueness

Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-6,7-difluoroquinoline-3-carboxylate is unique due to its specific combination of chloro, fluoro, and amino substituents on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H12ClF3N2O2

Molecular Weight

380.7 g/mol

IUPAC Name

ethyl 4-(3-chloro-4-fluoroanilino)-6,7-difluoroquinoline-3-carboxylate

InChI

InChI=1S/C18H12ClF3N2O2/c1-2-26-18(25)11-8-23-16-7-15(22)14(21)6-10(16)17(11)24-9-3-4-13(20)12(19)5-9/h3-8H,2H2,1H3,(H,23,24)

InChI Key

YJBSLENALJKMOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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